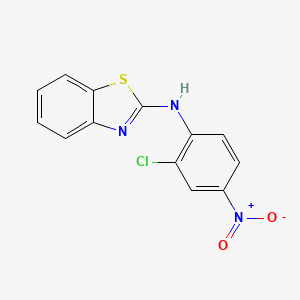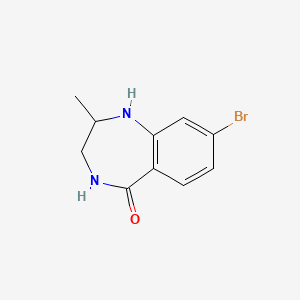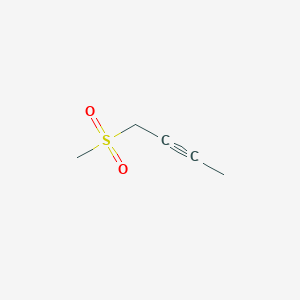
1-Methylsulfonylbut-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfonylbut-2-yne is an organic compound with the molecular formula C6H10O2S It is characterized by the presence of a sulfonyl group attached to a butyne structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylsulfonylbut-2-yne can be synthesized through several methods. One common approach involves the reaction of 1-butyne with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylsulfonylbut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methylsulfonylbut-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methylsulfonylbut-2-yne involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-3-(methylsulfonyl)but-1-yne
- Methylsulfonylmethane (MSM)
- Dimethyl sulfone
Comparison: 1-Methylsulfonylbut-2-yne is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. For example, while methylsulfonylmethane is commonly used as a dietary supplement, this compound’s applications are more focused on chemical synthesis and research. The presence of the butyne structure also allows for different types of chemical reactions, making it a versatile compound in organic chemistry.
Eigenschaften
Molekularformel |
C5H8O2S |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
1-methylsulfonylbut-2-yne |
InChI |
InChI=1S/C5H8O2S/c1-3-4-5-8(2,6)7/h5H2,1-2H3 |
InChI-Schlüssel |
FZKFDVKSLRSNMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


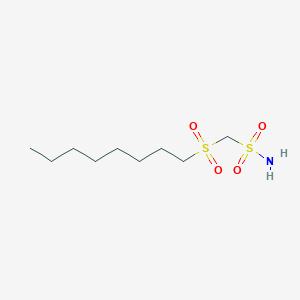

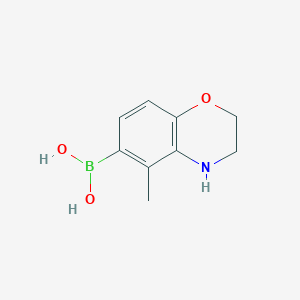
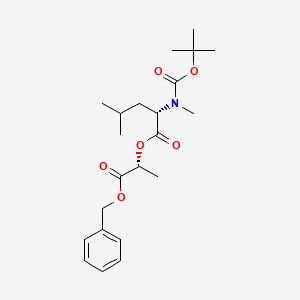
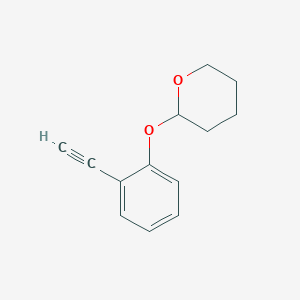
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)
![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)

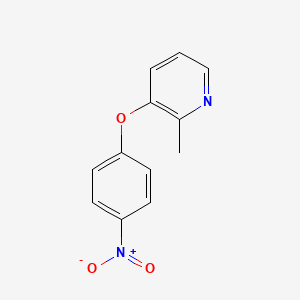
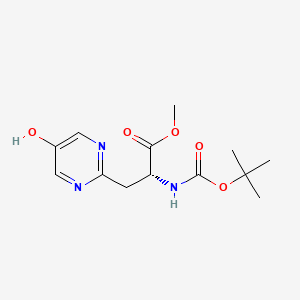
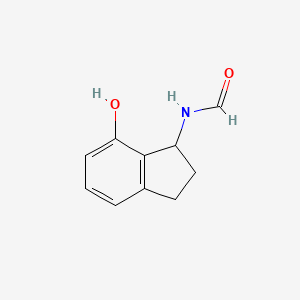
![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)
